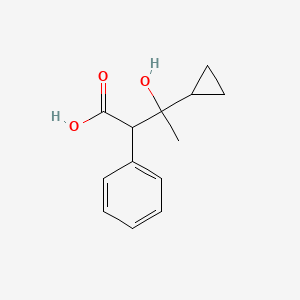
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopropyl group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with phenylacetic acid in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Bromine, nitric acid
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-2-phenylbutanoic acid
Reduction: Formation of this compound
Substitution: Formation of brominated or nitrated derivatives of the phenyl group
Applications De Recherche Scientifique
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropyl-3-hydroxy-2-methylbutanoic acid
- 3-Cyclopropyl-3-hydroxy-2-ethylbutanoic acid
- 3-Cyclopropyl-3-hydroxy-2-propylbutanoic acid
Uniqueness
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic residues in proteins, potentially leading to more specific and potent biological effects compared to its methyl, ethyl, or propyl analogs.
Propriétés
Numéro CAS |
7465-24-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-cyclopropyl-3-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(16,10-7-8-10)11(12(14)15)9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,15) |
Clé InChI |
SLDAEGGTLLAFPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
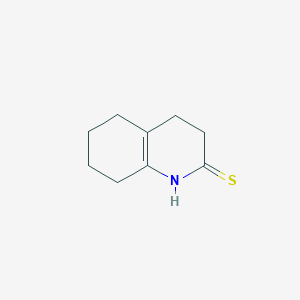

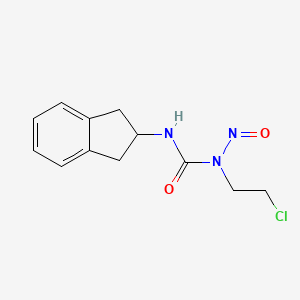
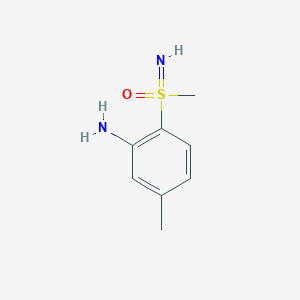
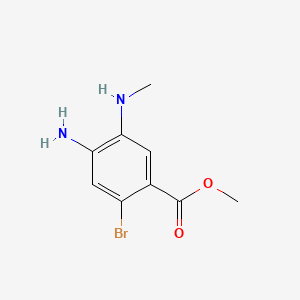
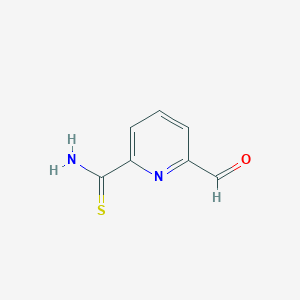
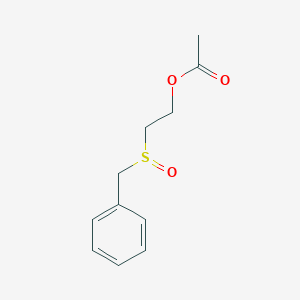


![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
